molecular formula C23H22N2O2 B15007538 2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile

2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile

Cat. No.: B15007538
M. Wt: 358.4 g/mol
InChI Key: UNXGDHGUVNEYOE-UHFFFAOYSA-N
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Description

“2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile” is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzyloxy group: This step may involve the use of benzyl alcohol or a benzyl halide in the presence of a base.

    Addition of the cyclohexenyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Incorporation of the amino and cyano groups: These functional groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Ketones, alcohols.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology

Chromenes are known for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound may be studied for similar activities.

Medicine

Potential therapeutic applications could include the development of new drugs targeting specific diseases.

Industry

The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile” would depend on its specific biological activity. Generally, chromenes can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4H-chromene-3-carbonitrile: Lacks the benzyloxy and cyclohexenyl groups.

    7-benzyloxy-4H-chromene-3-carbonitrile: Lacks the amino and cyclohexenyl groups.

    4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile: Lacks the amino and benzyloxy groups.

Uniqueness

The presence of the amino, benzyloxy, and cyclohexenyl groups in “2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile” makes it unique, potentially leading to distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-amino-4-cyclohex-3-en-1-yl-7-phenylmethoxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C23H22N2O2/c24-14-20-22(17-9-5-2-6-10-17)19-12-11-18(13-21(19)27-23(20)25)26-15-16-7-3-1-4-8-16/h1-5,7-8,11-13,17,22H,6,9-10,15,25H2

InChI Key

UNXGDHGUVNEYOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC(=C2C#N)N

Origin of Product

United States

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